3-Bromo-p-terphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(4-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKJPQMYYSMPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571597 | |

| Record name | 1~3~-Bromo-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1762-87-4 | |

| Record name | 1~3~-Bromo-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(4-phenylphenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-p-terphenyl: Structure, Properties, and Applications

Introduction: Positioning 3-Bromo-p-terphenyl in Modern Chemistry

In the landscape of advanced organic materials and complex molecular synthesis, the terphenyl scaffold serves as a fundamental and rigid building block. Its three interconnected phenyl rings provide a robust, planar, and conjugated system that is foundational to the development of materials with tailored electronic and photophysical properties. The strategic functionalization of this core structure opens avenues for creating novel molecules with enhanced capabilities. This guide focuses on a key derivative, this compound (also known as 3-Bromo-1,1':4',1''-terphenyl), a molecule of significant interest for researchers, materials scientists, and professionals in drug development.

The introduction of a bromine atom at the 3-position of the terminal phenyl ring is not a trivial modification. This specific placement breaks the symmetry of the parent p-terphenyl molecule, influencing its electronic structure, solubility, and reactivity. The bromine atom acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the precise construction of more complex, extended π-conjugated systems. This capability makes this compound a valuable intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), organic semiconductors, and potentially as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, a detailed synthesis protocol, and its current and potential applications, offering a technical resource for scientists working at the forefront of chemical innovation.

Molecular Structure and Identification

The precise arrangement of atoms in this compound dictates its chemical behavior and physical characteristics. Understanding its structure is the first step toward harnessing its potential.

Systematic Nomenclature and Identifiers:

-

Common Name: this compound

-

IUPAC Name: 3-Bromo-1,1':4',1''-terphenyl

-

CAS Number: 1762-87-4

-

Molecular Formula: C₁₈H₁₃Br

-

SMILES: c1ccc(cc1)c2ccc(cc2)c3cccc(c3)Br

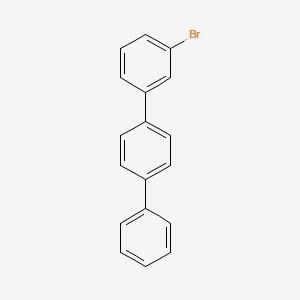

The structure consists of a central benzene ring connected at its 1 and 4 positions to two other phenyl rings. The bromine atom is substituted at the meta-position (C3) of one of the terminal phenyl rings.

Caption: Molecular structure of this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are essential for its handling, purification, and application in various chemical processes.

| Property | Value |

| Molecular Weight | 309.2 g/mol |

| Appearance | White to almost white powder or crystal[1] |

| Melting Point | 152.0 to 156.0 °C[1] |

| Boiling Point (Predicted) | 433.2 ± 14.0 °C |

| Density (Predicted) | 1.309 ± 0.06 g/cm³ |

| Purity | >97.0% (GC)[1] |

Spectroscopic Data Analysis

While comprehensive, experimentally verified spectral data for this compound is not widely published in publicly accessible databases, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. The protons on the unsubstituted terminal phenyl ring and the central phenyl ring would likely appear as multiplets in the aromatic region (approx. 7.3-7.8 ppm). The protons on the brominated ring would show distinct splitting patterns, with the proton ortho to the bromine atom likely shifted downfield.

-

¹³C NMR Spectroscopy: The carbon NMR would display 18 distinct signals for each carbon atom due to the lack of symmetry. The carbon atom attached to the bromine would be significantly shifted to a lower field (approx. 122 ppm). The other aromatic carbons would appear in the typical range of 127-142 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for aromatic rings above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration would be expected in the lower frequency region of the spectrum. A vapor phase IR spectrum is available for reference[2].

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ at m/z 308 and 310, respectively, in an approximate 1:1 ratio.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of unsymmetrical terphenyls like this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This method offers high yields and tolerance to a wide range of functional groups. The following protocol outlines a representative synthesis.

Reaction Scheme:

The synthesis involves a Suzuki coupling between 4-biphenylboronic acid and 1-bromo-3-iodobenzene. The palladium catalyst will selectively couple at the more reactive C-I bond, leaving the C-Br bond intact.

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Experimental Protocol:

Causality: The choice of 1-bromo-3-iodobenzene is critical. The carbon-iodine bond is weaker and more susceptible to oxidative addition to the Pd(0) catalyst than the carbon-bromine bond. This difference in reactivity allows for a selective reaction at the iodine position, preserving the bromine for subsequent functionalization if needed.

-

Preparation of the Reaction Vessel: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-iodobenzene (1.0 equivalent), 4-biphenylboronic acid (1.1 equivalents), and potassium carbonate (3.0 equivalents).

-

Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water. The biphasic solvent system is standard for Suzuki couplings, with the aqueous phase containing the base. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 20-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equivalents) to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy to verify the structure and by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess its percentage purity. The melting point should also be measured and compared to the literature value.

Reactivity and Applications

The utility of this compound stems from its unique structural and electronic properties.

Reactivity:

The bromine atom at the 3-position makes this molecule an excellent substrate for further cross-coupling reactions. This allows for the synthesis of more complex, unsymmetrical terphenyl derivatives where the third substituent can be strategically added. The position of the bromine atom, being meta to the biphenyl linkage, will have a different electronic influence on the reactivity compared to its 4-bromo isomer, potentially affecting the properties of polymers or larger molecules derived from it[3].

Applications in Organic Electronics:

Terphenyl-based molecules are widely used in the field of organic electronics due to their rigidity and high thermal stability[4]. This compound serves as a key building block for:

-

Organic Light-Emitting Diodes (OLEDs): It can be used to synthesize host materials or emitters for OLED devices[5]. The terphenyl core provides a high triplet energy, which is crucial for efficient blue phosphorescent OLEDs. The bromo-functionalization allows for the attachment of other functional groups to tune the emission color, charge transport properties, and overall device performance[4].

-

Organic Field-Effect Transistors (OFETs): The extended π-conjugation of terphenyl derivatives is beneficial for charge transport, making them suitable for use as the active semiconductor layer in OFETs.

Potential in Drug Development:

The terphenyl scaffold is also being explored in medicinal chemistry as a rigid framework for mimicking alpha-helical peptide structures, which are important in many protein-protein interactions. While specific applications of this compound in drug development are not widely documented, its ability to be functionalized makes it a candidate for creating libraries of compounds for screening against various biological targets.

Safety and Handling

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important molecule that bridges the gap between a simple aromatic scaffold and complex, high-performance organic materials. Its key feature—the versatile bromine handle on an asymmetric terphenyl backbone—provides chemists with a powerful tool for molecular engineering. While the full experimental characterization is still emerging in the public domain, its role as a precursor in the synthesis of materials for OLEDs and other electronic applications is clear. The detailed synthesis protocol provided herein, based on the reliable Suzuki-Miyaura coupling, offers a practical pathway for its preparation in a laboratory setting. As the demand for advanced materials with precisely tuned properties continues to grow, the importance of well-defined intermediates like this compound will undoubtedly increase, making it a key compound for future innovations in science and technology.

References

-

SpectraBase. This compound - Optional[Vapor Phase IR]. [Link]

-

Taylor & Francis Online. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. [Link]

-

RASĀYAN Journal of Chemistry. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-p-terphenyl: A Foundation for High-Performance Materials in Electronics and Beyond. [Link]

-

Organic Syntheses. 1,1':2',1"-Terphenyl, 4,4"-dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-. [Link]

-

MDPI. (2016). Ethyl 4,4''-Dibromo-5'-(butylamino)-2',6'-dinitro-[1,1':3',1''-terphenyl]-4'-carboxylate. [Link]

-

ResearchGate. (2018). A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. [Link]

-

ResearchGate. (2021). ¹H NMR and ¹³C NMR data of compounds 3-4. [Link]

-

ResearchGate. (2013). Synthesis of Terphenyls. [Link]

-

PubChemLite. 3-bromo-m-terphenyl (C18H13Br). [Link]

-

PubChem. 3-Bromo-m-terphenyl. [Link]

-

NIST WebBook. 3-Bromo-1-phenyl-1-propene. [Link]

-

Taylor & Francis Online. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. [Link]

-

Royal Society of Chemistry. (2002). Synthesis and mesomorphic properties of laterally fluorinated alkyl 4”- alkylterphenyl-4-yl carbonate liquid crystals. [Link]

-

Jurnal Pendidikan Kimia. (2018). Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction. [Link]

-

ResearchGate. The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1). [Link]

-

ResearchGate. FTIR spectra of synthesized terphenyls. [Link]

-

MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

ACS Publications. (2022). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. [Link]

-

Journal of Materials and Environmental Science. (2020). Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications: Design and electro-optic. [Link]

-

ACS Publications. (2011). Pyrene-Based Materials for Organic Electronics. [Link]

-

PubChem. 4-Bromo-p-terphenyl. [Link]

-

ResearchGate. IR spectrum of p-terphenyl below and above the phase transition pressure. [Link]

-

Royal Society of Chemistry. (1939). Studies in the terphenyl series. Part I. p-Terphenyl, nitro-, amino-, and halogeno-p-terphenyls. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind High-Performance Organic Electronics: A Focus on Intermediates. [Link]

-

NIH National Center for Biotechnology Information. (2023). Electrochemical Synthesis of Dimeric λ3-Bromane: Platform for Hypervalent Bromine(III) Compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. High-Purity Organic Electronic Materials: The Foundation of Next-Generation Devices. [Link]

Sources

- 1. 3-Bromo-1,1':4',1''-terphenyl | 1762-87-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. spectrabase.com [spectrabase.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. 3-Bromo-m-terphenyl | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-p-terphenyl | C18H13Br | CID 11012297 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-p-terphenyl: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-p-terphenyl, a key building block in advanced materials and a scaffold of interest in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical identifiers, physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, and significant applications of this versatile molecule.

Core Identification and Physicochemical Profile

This compound, a brominated aromatic hydrocarbon, is distinguished by its rigid terphenyl backbone. This structure imparts unique electronic and thermal properties, making it a valuable precursor in organic synthesis.

Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers. The key identifiers for this compound are summarized below for clarity and accurate documentation in research and development.

| Identifier | Value | Source |

| CAS Number | 1762-87-4 | [1][2][3] |

| IUPAC Name | 3-Bromo-1,1':4',1''-terphenyl | [2][4] |

| Synonyms | This compound, 1-bromo-3-(4-phenylphenyl)benzene | [3][4][5] |

| Molecular Formula | C18H13Br | [1][2][3] |

| Molecular Weight | 309.2 g/mol | [2][4] |

| InChI Key | JJKJPQMYYSMPBE-UHFFFAOYSA-N | [6] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction optimization, and application. The table below presents key experimentally determined and predicted properties.

| Property | Value | Source |

| Appearance | White to off-white powder/crystals | [5] |

| Melting Point | 152.0 to 156.0 °C | [5] |

| Boiling Point | 433.2 ± 14.0 °C (Predicted) | [2][7] |

| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [7] |

| Purity | >97.0% (GC) | [5] |

Synthesis of this compound: A Validated Protocol

The synthesis of unsymmetrical bi- and terphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This method offers high yields and functional group tolerance. Below is a detailed, self-validating protocol for the synthesis of this compound, adapted from established methodologies for similar compounds.[2][3][9]

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, a phenylboronic acid) with an organohalide (a dibrominated benzene) in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The strategic use of a substrate with halogens of differing reactivity (e.g., iodine and bromine) can allow for selective, sequential couplings.[2][9]

Experimental Protocol

Reaction: 1,3-Dibromobenzene with 4-Phenylphenylboronic Acid

Materials:

-

1,3-Dibromobenzene

-

4-Phenylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 1,3-dibromobenzene (1.0 eq), 4-phenylphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst system consisting of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and deionized water to the flask.

-

Inert Atmosphere: Purge the reaction mixture with nitrogen for 15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The expected data is summarized below.

| Technique | Expected Data |

| 1H NMR | Aromatic protons will appear in the range of δ 7.2-7.8 ppm. The splitting patterns will be complex due to the unsymmetrical substitution. |

| 13C NMR | Aromatic carbons will resonate in the range of δ 120-145 ppm. The carbon attached to the bromine atom will be shifted downfield. |

| FTIR (cm-1) | C-H stretching (aromatic) ~3100-3000, C=C stretching (aromatic) ~1600-1450, C-Br stretching ~600-500. |

| Mass Spec (m/z) | Molecular ion peak [M]+ at ~308 and [M+2]+ at ~310 with approximately equal intensity, characteristic of a monobrominated compound. |

Applications in Research and Development

The unique structure of this compound makes it a valuable component in both materials science and medicinal chemistry.

Organic Electronics and OLEDs

Terphenyl derivatives are widely used in the development of organic light-emitting diodes (OLEDs) due to their high thermal stability and excellent charge-transporting properties.[10] The bromine atom in this compound serves as a reactive handle for further functionalization, allowing for the fine-tuning of electronic properties. It can be incorporated into host materials or as a building block for emissive materials, contributing to improved device efficiency and longevity.[10] The rigid terphenyl core provides a stable framework, while the bromine allows for the introduction of other functional groups to modulate the HOMO/LUMO energy levels for optimized charge injection and transport.

Caption: Basic structure of an OLED device.

Drug Development and Medicinal Chemistry

The introduction of a bromine atom into a molecular structure is a recognized strategy in drug design.[7][11] Bromine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[11] The terphenyl scaffold itself can act as a rigid core to present functional groups in a specific spatial orientation for interaction with protein binding sites. While this compound is primarily a building block, its derivatives have been investigated for a range of biological activities, including as potential anticancer agents.[12][13] The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance drug-receptor binding.[7]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[14]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant interest due to its versatile applications in both materials science and as a scaffold in medicinal chemistry. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for its accessible incorporation into more complex molecular architectures. A thorough understanding of its properties, synthesis, and applications is crucial for researchers and developers aiming to leverage its unique characteristics in their work.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of compounds 3-4. Retrieved from [Link]

-

Organic Syntheses. (2005). PREPARATION OF HEXAKIS(4-BROMOPHENYL)BENZENE (HBB). Retrieved from [Link]

- Avula, S. K., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives.

-

Taylor & Francis Online. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Retrieved from [Link]

-

ResearchGate. (2025). A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Retrieved from [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Bromo-1-phenyl-1-propene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]

-

PubChem. (n.d.). 5'-Bromo-1,1':3',1''-terphenyl. Retrieved from [Link]

-

ALFA CHEMICAL. (n.d.). CAS:3282-24-4 | 2-Bromo-1,1':4',1''-terphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of synthesized terphenyls. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. chemimpex.com [chemimpex.com]

- 11. jms.ump.edu.pl [jms.ump.edu.pl]

- 12. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 5'-Bromo-1,1':3',1''-terphenyl | C18H13Br | CID 10070257 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-p-terphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 3-Bromo-p-terphenyls

The p-terphenyl scaffold, a privileged structural motif in medicinal chemistry and materials science, offers a unique combination of rigidity, aromaticity, and synthetic versatility.[1][2] The introduction of a bromine atom at the 3-position of the central phenyl ring unlocks a pivotal gateway for further functionalization, enabling the precise construction of complex molecular architectures with tailored electronic and biological properties.[3][4] This guide provides a comprehensive overview of the primary synthetic routes to 3-bromo-p-terphenyl derivatives, with a focus on the underlying mechanistic principles and practical experimental considerations.

I. Strategic Approaches to the Core Scaffold: A Tale of Two Bonds

The synthesis of unsymmetrical p-terphenyls, such as the 3-bromo derivatives, hinges on the sequential and controlled formation of two new carbon-carbon bonds to a central aromatic ring. The two predominant strategies to achieve this are the Suzuki-Miyaura cross-coupling reaction and Grignard reagent-based methods.[5][6] The choice between these powerful methodologies is often dictated by the availability of starting materials, functional group tolerance, and desired scale of the synthesis.

A. The Suzuki-Miyaura Cross-Coupling: A Palladium-Catalyzed Powerhouse

The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for the formation of aryl-aryl bonds.[7] Its high functional group tolerance and generally mild reaction conditions make it a favored approach in both academic and industrial settings.[8] The synthesis of a this compound derivative via this route typically involves a sequential coupling strategy.

Core Concept: The strategy relies on a dihalogenated benzene derivative where the two halogen atoms exhibit different reactivities towards palladium-catalyzed coupling. This allows for a stepwise introduction of the two flanking aryl groups. A common and effective starting material is 1,3-dibromo-benzene or its derivatives.

Reaction Workflow Visualization:

Caption: Sequential Suzuki-Miyaura coupling for this compound synthesis.

Mechanistic Insight: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle involving a palladium catalyst.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronic acid, facilitated by a base, to generate a diorganopalladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[9]

This protocol outlines a general procedure for the synthesis of a this compound derivative using a sequential Suzuki-Miyaura coupling approach, adapted from established methodologies.[10][11]

Step 1: Synthesis of 3-Bromo-biphenyl

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dibromobenzene (1.0 equiv), the first arylboronic acid (1.1 equiv), and a suitable base such as potassium carbonate (2.0 equiv).

-

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-bromo-biphenyl.

Step 2: Synthesis of the this compound Derivative

-

Reaction Setup: In a similar manner to Step 1, charge a dry Schlenk flask with the purified 3-bromo-biphenyl (1.0 equiv), the second arylboronic acid (1.1 equiv), and a base (e.g., potassium carbonate, 2.0 equiv).

-

Solvent and Catalyst Addition: Add the degassed solvent system and the palladium catalyst.

-

Reaction Execution: Heat the mixture to reflux and monitor its progress.

-

Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to isolate the desired this compound derivative.

| Parameter | Typical Conditions | Rationale/Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd/C | Choice depends on substrate reactivity and desired reaction conditions. Ligand-free systems with Pd/C can be advantageous for greener chemistry.[10][11] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation. The choice of base can influence reaction rates and yields. |

| Solvent | Toluene/Water, Dioxane/Water, DMF | A mixed solvent system is often used to dissolve both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst. |

| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Table 1: Key Parameters in Suzuki-Miyaura Cross-Coupling for Terphenyl Synthesis

B. Grignard Reagent-Based Approaches: A Classic with Modern Relevance

The use of Grignard reagents provides a powerful alternative for the synthesis of terphenyls.[12][13] This method involves the reaction of an aryl Grignard reagent with a dihaloarene.

Core Concept: A dihaloarene is reacted with an excess of an aryl Grignard reagent. The reaction proceeds through a sequence of Grignard exchange and aryne formation/trapping steps.

Reaction Workflow Visualization:

Caption: Grignard-based synthesis of a terphenyl derivative.

This protocol is a generalized procedure based on established methods for terphenyl synthesis using Grignard reagents.

-

Grignard Reagent Preparation: Prepare the aryl Grignard reagent by reacting the corresponding aryl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

Reaction Setup: In a separate flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place the 1,3-dihaloarene (e.g., 1,3-dibromobenzene) dissolved in anhydrous THF.

-

Reaction Execution: Add the prepared Grignard reagent (in excess, typically 3-4 equivalents) dropwise to the solution of the dihaloarene at room temperature. The reaction is often exothermic. After the addition is complete, the mixture is typically stirred at room temperature or gently refluxed for several hours to ensure complete reaction.

-

Work-up and Purification: Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

| Parameter | Typical Conditions | Rationale/Considerations |

| Grignard Reagent | Phenylmagnesium bromide, substituted arylmagnesium halides | The choice of Grignard reagent determines the flanking aryl groups of the terphenyl product. |

| Dihaloarene | 1,3-Dibromobenzene, 1-bromo-3-chlorobenzene | The nature of the halogens can influence the reaction rate and selectivity. |

| Solvent | Anhydrous Diethyl Ether, THF | Ethereal solvents are essential for the formation and stability of Grignard reagents. The solvent must be scrupulously dry. |

| Stoichiometry | Excess Grignard reagent | An excess of the Grignard reagent is necessary to drive the reaction to completion, involving multiple reaction steps. |

Table 2: Key Parameters for Grignard-based Terphenyl Synthesis

II. The Role of 3-Bromo-p-terphenyls in Drug Discovery and Materials Science

The this compound scaffold is a valuable intermediate in the synthesis of a wide range of functional molecules.

-

Medicinal Chemistry: The bromine atom serves as a handle for introducing various pharmacophores through further cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Terphenyl-based molecules have been investigated as potential inhibitors of protein-protein interactions and other biological targets.[14]

-

Materials Science: The rigid terphenyl core is an excellent building block for organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The bromine atom allows for the synthesis of extended π-conjugated systems with specific electronic and photophysical properties.[4]

III. Conclusion: A Versatile Scaffold for Innovation

The synthesis of this compound derivatives is a key enabling technology in both medicinal chemistry and materials science. The choice of synthetic route, primarily between the robust Suzuki-Miyaura cross-coupling and the classic Grignard-based methods, depends on the specific target molecule and available resources. A thorough understanding of the underlying reaction mechanisms and careful optimization of experimental parameters are crucial for the successful synthesis of these valuable compounds.

References

- Google Patents. (n.d.). The preparation of bromo-p-terphenyl derivatives.

-

Request PDF. (2025, August 6). Synthesis of Terphenyls. Retrieved from [Link]

-

Avula, S. K., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Natural Product Research, 36(2), 566-570. Retrieved from [Link]

- Patsnap. (n.d.). Method for synthesizing 4,4'-dibromo p-terphenyl.

-

PubChem. (n.d.). 3-Bromo-m-terphenyl. Retrieved from [Link]

-

Li, Y., et al. (2020). Structural diversity and biological activity of natural p-terphenyls. Applied Microbiology and Biotechnology, 104(15), 6439-6453. Retrieved from [Link]

-

ResearchGate. (2020, July 13). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Terphenyl ligand stabilized lead(II) derivatives of simple organic groups: Characterization of Pb(R)C6H3-2,6-Trip(2) (R = Me, t-Bu, or Ph; Trip = C6H2-2,4,6-i-Pr-3), {Pb(mu-Br)C6H3-2,6-Trip(2)}(2), py center dot Pb(Br)C6H3-2,6-Trip(2) (py = pyridine), and the bridged plumbylyne complex [{W(CO)(4)}(2)(mu-Br)(mu-PbC6H3-2,6-Trip(2))]. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Semantic Scholar. (2009, September 8). Synthesis of Terphenyls. Retrieved from [Link]

-

ScholarWorks @ UVM. (n.d.). THE GRIGNARD REACTION APPLIED TO THE TERPENE SERIES. Retrieved from [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

Pendidikan Kimia. (n.d.). Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction. Retrieved from [Link]

-

PubMed. (2000). Grignard-mediated synthesis and preliminary biological evaluation of novel 3-substituted farnesyl diphosphate analogues. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis and Properties of 4-Bromo-p-terphenyl (CAS 1762-84-1). Retrieved from [Link]

-

ACS Publications. (2021, July 27). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. Retrieved from [Link]

-

YouTube. (2013, January 11). An Introduction to Palladium Catalyzed Reactions. Retrieved from [Link]

-

PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions in total synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). A palladium-catalyzed approach to allenic aromatic ethers and first total synthesis of terricollene A. Retrieved from [Link]

-

PubMed. (2014, September 15). Palladium-catalyzed synthesis of ammonium sulfinates from aryl halides and a sulfur dioxide surrogate: a gas- and reductant-free process. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-p-terphenyl: A Foundation for High-Performance Materials in Electronics and Beyond. Retrieved from [Link]

Sources

- 1. Synthesis of Terphenyls | Semantic Scholar [semanticscholar.org]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. youtube.com [youtube.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. GT Digital Repository [repository.gatech.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of Brominated p-Terphenyl Isomers

Introduction: The Significance of Brominated p-Terphenyls in Modern Research and Development

Brominated p-terphenyls represent a pivotal class of halogenated aromatic hydrocarbons, commanding significant attention across diverse scientific disciplines, including materials science, organic electronics, and drug development. The inherent rigidity and planarity of the p-terphenyl backbone, combined with the tunable electronic and steric effects imparted by bromine substitution, give rise to a rich landscape of isomers with distinct physical and chemical properties. These properties are not mere academic curiosities; they are critical determinants of a molecule's performance in advanced applications.

For instance, in the realm of organic light-emitting diodes (OLEDs), the specific substitution pattern of bromine on the p-terphenyl core can influence the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, thereby affecting charge transport and emission characteristics.[1] Similarly, in drug discovery, the lipophilicity and metabolic stability of a potential therapeutic agent can be finely modulated through the strategic placement of bromine atoms.

This technical guide provides a comprehensive exploration of the physical properties of various brominated p-terphenyl isomers. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to understand, characterize, and leverage these fascinating molecules in their respective fields. We will delve into the key physical parameters, the experimental techniques used for their determination, and the underlying structure-property relationships that govern their behavior.

I. Core Physical Properties of Selected Brominated p-Terphenyl Isomers

The physical properties of brominated p-terphenyls are intrinsically linked to the number and position of the bromine substituents on the terphenyl scaffold. These substitutions influence intermolecular forces, molecular symmetry, and packing efficiency in the solid state, leading to variations in melting point, boiling point, and solubility.

A. Melting Point and Boiling Point

The melting point of a crystalline solid is a direct reflection of the strength of its crystal lattice. For brominated p-terphenyls, factors such as molecular symmetry, the ability to pack efficiently, and the presence of intermolecular interactions like halogen bonding play a crucial role. Symmetrical isomers, such as 4,4''-dibromo-p-terphenyl, tend to have higher melting points due to their ability to form well-ordered, stable crystal lattices.[2][3] Conversely, ortho-substitution can introduce steric hindrance, disrupting planarity and leading to less efficient packing and consequently lower melting points.[1]

Boiling points are primarily influenced by molecular weight and intermolecular van der Waals forces. As the number of bromine atoms increases, the molecular weight and polarizability rise, generally leading to an increase in the boiling point. However, for many high molecular weight compounds like these, experimental determination of boiling points can be challenging due to thermal decomposition at elevated temperatures. Therefore, predicted values are often reported.

| Isomer | Structure | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromo-p-terphenyl | 1-bromo-4-(4-phenylphenyl)benzene | ~232[4] | 441.9 ± 14.0 (Predicted) |

| 2-Bromo-p-terphenyl | 1-bromo-2-(4-phenylphenyl)benzene | Data not readily available | Data not readily available |

| 3-Bromo-m-terphenyl | 1-bromo-3-(3-phenylphenyl)benzene | Data not readily available | Data not readily available |

| 4,4''-Dibromo-p-terphenyl | 1,4-bis(4-bromophenyl)benzene | 307-313[3], 315[5] | 481.7 ± 25.0 (Predicted)[6] |

| 3,3''-Dibromo-m-terphenyl | 1,3-bis(3-bromophenyl)benzene | ~250-253[7] | ~420[7] |

B. Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of brominated p-terphenyls. As largely nonpolar aromatic hydrocarbons, they exhibit good solubility in nonpolar organic solvents such as toluene, benzene, and chloroform, and moderate solubility in moderately polar solvents like dichloromethane. Their solubility in polar solvents, particularly water, is expected to be very low due to the hydrophobic nature of the large aromatic system.

Quantitative solubility data for these compounds is scarce in the literature. However, the shake-flask method, a well-established and reliable technique, can be employed for its determination. The choice of solvent is critical for any application, influencing reaction kinetics, purification efficiency, and the formation of crystalline materials.

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Aromatic (e.g., Toluene, Benzene) | High | Similar nonpolar characteristics and favorable π-π stacking interactions. |

| Halogenated (e.g., Dichloromethane, Chloroform) | Moderate to High | The presence of halogen atoms on both solute and solvent can lead to favorable dipole-dipole interactions. |

| Ethers (e.g., Tetrahydrofuran, Diethyl Ether) | Moderate | Ethers possess some polarity but can still solvate the large hydrocarbon structure. |

| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | Low to Moderate | The polarity of these solvents is generally too high for effective dissolution of the nonpolar terphenyl backbone. |

| Polar Protic (e.g., Methanol, Ethanol, Water) | Very Low | The strong hydrogen bonding network in these solvents makes it energetically unfavorable to solvate the nonpolar solute. |

C. Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in the solid state. This information is invaluable for understanding structure-property relationships. For instance, the crystal structure of 2-bromo-p-terphenyl reveals significant twisting of the phenyl rings relative to each other due to steric hindrance from the ortho-bromine atom.[1] The dihedral angles between the central and outer phenyl rings are a key parameter, influencing the extent of π-conjugation and, consequently, the electronic and photophysical properties. Intermolecular interactions, such as C-H···π and Br···Br contacts, also play a crucial role in stabilizing the crystal packing.[1]

II. Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is paramount for the reliable application of brominated p-terphenyls. This section details the standard experimental protocols for measuring key physical parameters.

A. Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is the preferred method for determining the melting point and enthalpy of fusion of crystalline organic compounds.

-

Sample Preparation: Accurately weigh 2-10 mg of the brominated p-terphenyl isomer into a Tzero hermetic aluminum pan.[9] It is crucial that the sample is dry to prevent interference from solvent evaporation.

-

Encapsulation: Place the corresponding lid on the pan and seal it using a sample press. This ensures a closed system and prevents sublimation during heating.

-

Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup:

-

Place the sample and reference pans in the appropriate positions within the DSC cell.

-

Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidation.[9]

-

-

Thermal Program:

-

Equilibrate the sample at a temperature at least 20°C below the expected melting point.

-

Ramp the temperature at a constant heating rate, typically 10°C/min, to a temperature at least 20°C above the completion of the melting transition.[10]

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. The area under the melting peak corresponds to the enthalpy of fusion.

B. Determination of Solubility by the Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[7]

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid brominated p-terphenyl isomer to a known volume of the desired solvent in a sealed vial. A visible excess of the solid should remain to ensure saturation.[7]

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Subsequently, centrifuge the sample to further separate the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid including any solid particles, it is advisable to filter the aliquot through a syringe filter (e.g., 0.45 µm).

-

Quantification: Determine the concentration of the dissolved brominated p-terphenyl in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A pre-established calibration curve is necessary for accurate quantification.

Sources

- 1. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. QSPR/QSAR models for prediction of the physicochemical properties and biological activity of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. 4,4''-Dibromo-p-terphenyl CAS#: 17788-94-2 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. tainstruments.com [tainstruments.com]

Spectroscopic data for 3-Bromo-p-terphenyl (NMR, IR, Mass Spec)

An In-depth Technical Guide

This document provides a detailed spectroscopic analysis of 3-Bromo-p-terphenyl, a key intermediate in organic synthesis and materials science. As researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of such molecules are paramount. This guide moves beyond a simple recitation of data, delving into the causality behind the spectroscopic features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies described herein are designed as self-validating systems to ensure the highest degree of scientific integrity.

Molecular Identity and Structure

This compound is a polycyclic aromatic hydrocarbon where a bromine atom is substituted on one of the central phenyl rings of the p-terphenyl backbone. This substitution breaks the molecule's symmetry, leading to a more complex spectroscopic signature compared to its parent compound.

Key Identifiers:

-

Molecular Formula: C₁₈H₁₃Br[1]

-

Molecular Weight: 309.21 g/mol [1]

-

Exact Mass: 308.020063 g/mol [1]

-

CAS Number: 1762-87-4[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure.

¹H NMR Analysis

Proton NMR provides information on the chemical environment, connectivity, and number of different types of protons. The asymmetry of this compound means all 13 aromatic protons are chemically non-equivalent, which is expected to result in a complex spectrum.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required for less soluble compounds.

-

Instrument Setup: The spectrum should be acquired on a high-field NMR spectrometer (≥400 MHz is recommended) to achieve optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Temperature: 298 K.

-

Sweep Width: A spectral width of approximately 12-15 ppm is standard for ¹H NMR.

-

Number of Scans: 16 to 64 scans, depending on sample concentration, to ensure a good signal-to-noise ratio.

-

Reference: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used to reference the spectrum.

-

While a definitive experimental spectrum is not publicly available, the expected chemical shifts can be predicted based on the parent p-terphenyl structure and known substituent effects. The entire spectrum is expected to appear in the aromatic region (δ 7.0-8.0 ppm).

| Predicted Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Key Insights |

| Protons on terminal phenyl rings | 7.3 - 7.7 | Multiplets | Similar to unsubstituted p-terphenyl, but with slight differentiation due to the bromine's influence.[2] |

| Protons on the central, brominated ring | 7.5 - 7.9 | Multiplets | Protons ortho to the bromine atom will be shifted downfield. Complex splitting patterns (doublet of doublets, etc.) are expected due to varied coupling constants. |

The causality for this pattern lies in the electronic effects of the substituents. The terminal phenyl groups exert an anisotropic effect on the central ring, while the electron-withdrawing bromine atom deshields adjacent protons, shifting their signals to a higher frequency (downfield).

¹³C NMR Analysis

Carbon NMR is invaluable for confirming the number of unique carbon atoms and identifying the carbon directly attached to the bromine substituent. Due to the molecule's asymmetry, 18 distinct signals are expected.

-

Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (~20-50 mg) are often beneficial for ¹³C NMR due to its lower natural abundance and sensitivity.

-

Instrument Setup: A ≥100 MHz spectrometer (corresponding to a 400 MHz ¹H frequency) is required.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.

-

Sweep Width: A spectral width of ~220-250 ppm is standard.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 to 4096) is necessary.

-

Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) serves as the internal reference.

-

The spectrum will show signals exclusively in the aromatic region (δ 120-145 ppm).

| Predicted Carbon Environment | Expected Chemical Shift (ppm) | Key Insights |

| C-Br (ipso-carbon) | 120 - 125 | The direct attachment to bromine causes a characteristic upfield shift compared to other substituted carbons due to the "heavy atom effect". |

| Unsubstituted CH (Aromatic) | 125 - 130 | A cluster of signals corresponding to the 13 protonated aromatic carbons. |

| Quaternary Carbons (C-C) | 138 - 142 | Carbons at the junctions between the phenyl rings will appear downfield and typically have lower intensity due to longer relaxation times. |

The identification of the C-Br signal around 122 ppm is a key diagnostic feature for confirming the structure.[3]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups.

-

Methodology: The Attenuated Total Reflectance (ATR) method is a modern, rapid alternative to the traditional KBr pellet method.

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

-

Data Processing: The resulting spectrum is typically presented as Transmittance (%) versus Wavenumber (cm⁻¹).

The IR spectrum provides a unique fingerprint for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of aromatic rings.[4] |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Multiple sharp bands are characteristic of the phenyl backbone.[4] |

| Below 1000 | C-Br Stretch | A strong absorption in the fingerprint region, confirming the presence of the carbon-bromine bond. The exact position can vary. |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | The pattern of these bands can give clues about the substitution pattern on the aromatic rings. |

Data derived from a similar compound's vapor-phase IR spectrum.[1]

Caption: Workflow for the spectroscopic characterization of this compound.

Mass Spectrometry (MS)

MS is the definitive technique for determining the molecular weight of a compound. For halogenated compounds like this compound, it provides an unmistakable signature due to isotopic patterns.

-

Ionization Method: Electron Ionization (EI) is a common and effective method for this type of robust aromatic compound.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal, as it provides separation and subsequent mass analysis.

-

GC Conditions: A suitable capillary column (e.g., DB-5) with a temperature ramp (e.g., 100°C to 280°C) will ensure the compound elutes as a sharp peak.

-

MS Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range, typically from m/z 50 to 400.

The most critical feature in the mass spectrum of this compound is the molecular ion region.

| m/z Value | Identity | Significance |

| 308 | [M]⁺ | The molecular ion peak corresponding to the molecule containing the ⁷⁹Br isotope. |

| 310 | [M+2]⁺ | The molecular ion peak corresponding to the molecule containing the ⁸¹Br isotope. |

| 229 | [M-Br]⁺ | A major fragment resulting from the loss of the bromine atom. |

| 152 | [Biphenyl]⁺ fragment | Further fragmentation can lead to smaller, stable aromatic ions. |

The Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 1:1. This pattern is a definitive confirmation of the presence of a single bromine atom in the molecule.[5]

Caption: Primary fragmentation pathway of this compound in EI-MS.

Summary and Conclusion

The structural identity and purity of this compound can be unequivocally confirmed through a multi-technique spectroscopic approach.

-

NMR Spectroscopy elucidates the precise carbon-hydrogen framework and confirms the substitution pattern.

-

IR Spectroscopy validates the presence of key functional groups, notably the aromatic system and the C-Br bond.

-

Mass Spectrometry provides the definitive molecular weight and, crucially, the characteristic 1:1 isotopic pattern for the [M]⁺ and [M+2]⁺ ions, which serves as irrefutable evidence for a monobrominated compound.

Together, these techniques form a self-validating system, providing researchers with the high-confidence data required for advancing their work in synthesis and materials development.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information for: Organobismuth(III) compounds as catalysts for the hydroboration of carbonyls. Retrieved from The Royal Society of Chemistry. [Link: https://www.rsc.

- Zhang, G. et al. (2021). 1 H NMR and 13 C NMR data of compounds 3-4. ResearchGate. [Link: https://www.researchgate.

- SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. [Link: https://spectrabase.com/spectrum/83weyr7AHwF]

- Jayachandran, V. et al. (2020). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. European Journal of Molecular & Clinical Medicine. [Link: https://ejmcm.com/article_3716_d2c54cf609f3e4e933454a503de05844.pdf]

- PubChemLite. (n.d.). 3-bromo-m-terphenyl (C18H13Br). Université du Luxembourg. [Link: https://pubchemlite.org/compound/21536913]

- National Center for Biotechnology Information. (n.d.). 3-Bromo-m-terphenyl. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/21536913]

- National Center for Biotechnology Information. (n.d.). 4-Bromo-p-terphenyl. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/11012297]

- Bergknut, M. et al. (2008). Molecular characterization of brominated persistent pollutants using extended X-ray absorption fine structure (EXAFS) spectroscopy. ResearchGate. [Link: https://www.researchgate.net/publication/23164746_Molecular_characterization_of_brominated_persistent_pollutants_using_extended_X-ray_absorption_fine_structure_EXAFS_spectroscopy]

- ChemicalBook. (n.d.). p-Terphenyl(92-94-4) 1H NMR spectrum. [Link: https://www.chemicalbook.com/spectrum/92-94-4_1HNMR.htm]

- ChemicalBook. (n.d.). 3-Bromophenol(591-20-8) 1H NMR. [Link: https://www.chemicalbook.com/Spectrum/591-20-8_1HNMR.htm]

- NIST. (n.d.). 3-Bromo-1-phenyl-1-propene. NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4392249&Type=IR-SPEC&Index=1#IR-SPEC]

- NIST. (n.d.). 3-Bromo-1-phenyl-1-propene. NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4392249&Type=MASS&Index=1#MASS]

- SpectraBase. (n.d.). 3-Bromopropyl phenyl ether. Wiley-VCH GmbH. [Link: https://spectrabase.com/spectrum/B0nh9AYjfEW]

- NIST. (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C591208&Type=IR-SPEC&Index=1]

- ResearchGate. (n.d.). The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether. [Link: https://www.researchgate.net/figure/The-mass-spectrum-of-3-bromo-2-hydroxypropyl-phenyl-ether-peak-9-in-Figure-1_fig8_237198183]

- Haglund, P. et al. (2001). Characterisation of five technical mixtures of brominated flame retardants. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/11762744/]

- Damsten, M. et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link: https://pubs.acs.org/doi/10.1021/acsomega.1c02148]

- Antonov, L. et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link: https://www.mdpi.com/1422-8599/2020/4/M1169]

- University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions. [Link: https://www.pugetsound.edu/files/resources/6735_irspec.pdf]

- ChemicalBook. (n.d.). 1-Bromo-3-phenylpropane(637-59-2) MS spectrum. [Link: https://www.chemicalbook.com/spectrum/637-59-2_MS.htm]

- El-Sayed, N. et al. (2016). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4812239/]

- ResearchGate. (n.d.). Molecular structure and other information of the target brominated flame retardants. [Link: https://www.researchgate.

Sources

Health and safety information for 3-Bromo-p-terphenyl

An In-Depth Technical Guide to the Health and Safety of 3-Bromo-p-terphenyl

This guide provides a comprehensive overview of the health and safety considerations for this compound (CAS No. 1762-87-4), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from available safety data sheets and toxicological literature on related aromatic compounds to foster a proactive safety culture. Given that the toxicological properties of this specific compound have not been exhaustively investigated, a precautionary approach is paramount.[1]

Chemical Identification and Physical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics influence its behavior in a laboratory setting and inform appropriate handling and storage procedures.

| Property | Value | Source |

| CAS Number | 1762-87-4 | [2] |

| Molecular Formula | C₁₈H₁₃Br | [1][2][3] |

| Molecular Weight | 309.20 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Melting Point | 90-95 °C | [4] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water. | [5][6] |

Toxicological Profile and Hazard Identification

While specific toxicological data for this compound is limited, the Globally Harmonized System (GHS) classifications provided by suppliers, combined with data from the broader class of brominated flame retardants (BFRs), allow for a presumptive hazard profile.

2.1 GHS Hazard Classification

Aggregated GHS information points to the following primary hazards.[3]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]

2.2 Broader Context: Brominated Aromatic Compounds

This compound belongs to the class of brominated aromatic compounds, many of which are used as flame retardants. This class of chemicals has been the subject of extensive toxicological review.

-

Endocrine Disruption: Many BFRs are known or suspected endocrine disruptors, capable of interfering with thyroid hormone homeostasis.[7][8][9][10]

-

Neurotoxicity: Developmental neurotoxicity is a critical effect noted for some polybrominated diphenyl ethers (PBDEs), a related class of BFRs.[7][11]

-

Carcinogenicity: While some BFRs have shown carcinogenic effects in animal studies at high doses, the data is not uniform across the class.[11] The International Agency for Research on Cancer (IARC) has not classified many of these compounds for their carcinogenicity to humans.[11]

Causality Statement: The absence of comprehensive toxicological data for this compound necessitates a risk management strategy based on the hazards of analogous compounds. The potential for endocrine disruption and other long-term health effects, as seen with other BFRs, justifies the implementation of stringent engineering controls and personal protective equipment to minimize all routes of exposure.

Hierarchy of Controls: A Systematic Approach to Risk Mitigation

The most effective method for managing laboratory hazards follows the "Hierarchy of Controls." This framework prioritizes the most effective control measures down to the least effective, which should be used in combination.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substituting with a less hazardous alternative should be considered if chemically viable.

-

Engineering Controls: The primary method for controlling exposure to powdered solids is through engineering solutions. All handling of this compound powder must be conducted within a certified chemical fume hood to contain airborne particulates.[12]

-

Administrative Controls: These are workplace policies that reduce exposure risk. This includes developing Standard Operating Procedures (SOPs), designating specific areas for handling the compound, and providing thorough training to all personnel.[13]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE protocol is mandatory for all work involving this compound.

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Safety Goggles and Face Shield | Goggles must be ANSI Z87.1 compliant and provide a complete seal.[12] A face shield should be worn over goggles during procedures with a high risk of splashing.[14][15] |

| Hands | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended for incidental contact.[13] For extended handling, consult the manufacturer's resistance guide.[12][14] Gloves must be inspected before use and changed immediately upon contamination.[1][13] |

| Body | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex® or 100% cotton) must be worn and fully buttoned to protect skin and clothing.[12] |

| Respiratory | Respirator | For weighing and handling powders, a NIOSH-approved N95 dust mask is the minimum requirement. For higher-level protection or in the absence of adequate engineering controls, an air-purifying respirator with appropriate particulate cartridges (N100, R100, or P100) should be used.[1][16] |

Experimental Workflow: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing contamination.

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. boronmolecular.com [boronmolecular.com]

- 3. 4-Bromo-p-terphenyl | C18H13Br | CID 11012297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-1,1 :3 ,1 -terphenyl 97 54590-37-3 [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 3-BROMOPROPYNE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brominated Flame Retardants & Toxicity | RTI [rti.org]

- 9. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 15. americanchemistry.com [americanchemistry.com]

- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - p-Terphenyl [cdc.gov]

An In-depth Technical Guide to the Solubility of 3-Bromo-p-terphenyl in Common Organic Solvents

For researchers, scientists, and professionals in drug development and materials science, understanding the solubility of a compound is a critical first step in its application. This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-p-terphenyl (CAS No. 1762-87-4), a member of the terphenyl family of aromatic hydrocarbons.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with the foundational principles, predictive analysis, and robust experimental protocols necessary to determine its solubility in your laboratory.

Introduction to this compound: A Molecule of Interest

This compound belongs to a class of compounds known as terphenyls, which consist of a central benzene ring substituted with two phenyl groups.[2] The "para" designation indicates that the two phenyl groups are attached at the 1 and 4 positions of the central ring. The bromine atom introduces a degree of reactivity, making it a valuable intermediate in organic synthesis, particularly for advanced materials in the electronics sector.[3]

Key Physicochemical Properties (Inferred from Isomers and Related Compounds):

| Property | Predicted/Inferred Value | Source/Rationale |